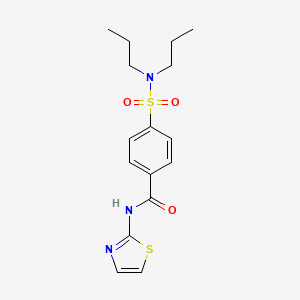![molecular formula C13H10ClN3O5S B11685295 3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B11685295.png)
3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C13H10ClN3O5S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a nitrophenyl group, and a sulfonyl group attached to a benzohydrazide backbone.
Méthodes De Préparation
The synthesis of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 2-nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain pure 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide .
Analyse Des Réactions Chimiques
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted benzohydrazides, aminobenzohydrazides, and oxidized derivatives .
Applications De Recherche Scientifique
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can modulate chromatin structure and function, leading to changes in gene expression and cellular processes. Additionally, it acts as an iron-chelating agent, disrupting iron metabolism and inducing cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide can be compared with other similar compounds, such as:
3-chloro-N’-[(3-nitrophenyl)sulfonyl]benzohydrazide: Similar in structure but with the nitro group in the meta position.
3-chloro-N’-[(4-nitrophenyl)sulfonyl]benzohydrazide: Similar in structure but with the nitro group in the para position.
3-chloro-N’-[(2-hydroxybenzylidene)benzohydrazide: A derivative with a hydroxy group instead of a nitro group, known for its LSD1 inhibitory activity and anticancer properties.
The uniqueness of 3-chloro-N’-[(2-nitrophenyl)sulfonyl]benzohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H10ClN3O5S |
|---|---|
Poids moléculaire |
355.75 g/mol |
Nom IUPAC |
3-chloro-N'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C13H10ClN3O5S/c14-10-5-3-4-9(8-10)13(18)15-16-23(21,22)12-7-2-1-6-11(12)17(19)20/h1-8,16H,(H,15,18) |
Clé InChI |
XEHVDWYRULRKDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide](/img/structure/B11685231.png)

![2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11685242.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11685248.png)
![Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11685256.png)

![(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11685265.png)

![dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11685279.png)
![ethyl 1-butyl-2-methyl-5-{[(3-nitrophenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11685281.png)
![2-[2-(2-pyridyl)benzimidazol-1-yl]-N-(3-pyridylmethyleneamino)acetamide](/img/structure/B11685284.png)
methanone](/img/structure/B11685290.png)


